molecular formula C10H8F6N4 B12050791 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane CAS No. 242461-13-8

1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane

Cat. No.: B12050791
CAS No.: 242461-13-8
M. Wt: 298.19 g/mol
InChI Key: YMHSXCISNAUEEZ-UHFFFAOYSA-N
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Description

1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of trifluoromethyl groups at the 5-position of the pyrazole rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane typically involves the reaction of appropriate pyrazole precursors with trifluoromethylating agents. One common method is the cyclization of 3,5-bis(trifluoromethyl)pyrazole derivatives under controlled conditions . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Mechanism of Action

The mechanism of action of 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of key enzymes or receptors involved in disease processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

242461-13-8

Molecular Formula

C10H8F6N4

Molecular Weight

298.19 g/mol

IUPAC Name

3-(trifluoromethyl)-5-[2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]-1H-pyrazole

InChI

InChI=1S/C10H8F6N4/c11-9(12,13)7-3-5(17-19-7)1-2-6-4-8(20-18-6)10(14,15)16/h3-4H,1-2H2,(H,17,19)(H,18,20)

InChI Key

YMHSXCISNAUEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CCC2=CC(=NN2)C(F)(F)F

Origin of Product

United States

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